molecular formula C25H24BrN3O B12020901 9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12020901
M. Wt: 462.4 g/mol
InChI Key: TVUYDYPAMRGARW-UHFFFAOYSA-N
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Description

9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a bromine atom, a naphthalene group, and a pyrazolo[1,5-c][1,3]oxazine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a brominated precursor reacts with a boronic acid derivative under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or DMF, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[1,5-c][1,3]oxazine moiety is particularly interesting for its potential biological activity.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] apart is its spiro linkage and the combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H24BrN3O

Molecular Weight

462.4 g/mol

IUPAC Name

9-bromo-1'-methyl-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C25H24BrN3O/c1-28-12-10-25(11-13-28)29-23(21-15-20(26)8-9-24(21)30-25)16-22(27-29)19-7-6-17-4-2-3-5-18(17)14-19/h2-9,14-15,23H,10-13,16H2,1H3

InChI Key

TVUYDYPAMRGARW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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